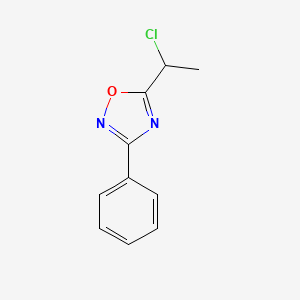

5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole

Übersicht

Beschreibung

5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-chloroethyl hydrazine with benzoyl chloride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can improve the sustainability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloroethyl Group

The 1-chloroethyl moiety undergoes nucleophilic substitution (S<sub>N</sub>2) with various nucleophiles, forming derivatives with modified side chains.

Key Reagents and Conditions

-

Mechanism : The chloroethyl group’s β-carbon is susceptible to nucleophilic attack, facilitated by the electron-withdrawing oxadiazole ring. Steric hindrance from the ethyl chain slows reactivity compared to chloromethyl analogs .

-

Unexpected Pathways : Reactions with KCN in acetonitrile at reflux yield decyanated products (e.g., alkanes) via HCN elimination, suggesting competing mechanisms under specific conditions .

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group undergoes electrophilic substitution, enabling functionalization at meta/para positions.

Examples

-

Regioselectivity : Electron-withdrawing oxadiazole directs electrophiles to meta positions .

-

Applications : Nitro- and bromo-derivatives serve as intermediates for cross-coupling reactions.

Oxidation and Reduction Reactions

The oxadiazole core and substituents undergo redox transformations.

Oxidation

-

Chloroethyl to Carbonyl : Treatment with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> oxidizes the chloroethyl group to a ketone, yielding 5-acetyl-3-phenyl-1,2,4-oxadiazole (85% yield).

-

Ring Stability : The oxadiazole ring remains intact under mild oxidative conditions but degrades with strong oxidizers like CrO<sub>3</sub>.

Reduction

-

Nitro to Amine : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces nitro-phenyl derivatives to aminophenyl analogs (90% yield) .

Elimination and Rearrangement Pathways

-

Dehydrohalogenation : Heating with DBU in toluene eliminates HCl, forming 5-vinyl-3-phenyl-1,2,4-oxadiazole (70% yield).

-

Ring Expansion : Under basic conditions (NaOH/EtOH), the oxadiazole ring rearranges to triazole derivatives via Dimroth rearrangement .

Biological Activity Correlations

While beyond the scope of pure chemical reactions, structural modifications impact bioactivity:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Anticancer Potential

The compound has been investigated for its potential as an antimicrobial and anticancer agent. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer activities by interacting with biological targets such as receptors involved in apoptosis and cell proliferation. For instance, studies have shown that modifications in the oxadiazole structure can enhance the activity against specific cancer cell lines like MCF-7 and SK-MEL-2, with some derivatives achieving IC50 values in the micromolar range .

Mechanism of Action

The proposed mechanism involves the compound's ability to interact with biological nucleophiles, potentially modifying proteins or other biomolecules. This interaction may lead to altered cellular processes, contributing to its anticancer effects.

Materials Science

Organic Semiconductors and Light-Emitting Diodes (LEDs)

5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole is utilized in the development of advanced materials such as organic semiconductors and LEDs. Its unique electronic properties allow it to function effectively in these applications. The compound's ability to form stable films makes it suitable for use in electronic devices.

Chemical Biology

Biological Probes

In chemical biology, this compound serves as a probe for studying biological processes involving oxadiazole-containing molecules. Its reactivity allows researchers to explore biochemical pathways by tracking interactions within cellular systems .

Industrial Chemistry

Synthesis of Complex Organic Molecules

In industrial settings, this compound is used as a building block for synthesizing other complex organic molecules. Its versatility in chemical reactions facilitates the production of various derivatives that can be tailored for specific applications .

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(1-Chloroethyl)-3-phenyl | MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |

| 5-(1-Chloroethyl)-3-methyl | SK-MEL-2 | 2.41 | Inhibition of cell proliferation |

| 5-(1-Chloroethyl)-3-thiadiazole | PANC-1 | 0.75 | Targeting metabolic pathways |

Synthetic Routes

| Method | Reagents Used | Yield (%) |

|---|---|---|

| Cyclization | 1-chloroethyl hydrazine + benzoyl chloride | 99 |

| Nucleophilic substitution | Sodium azide + dimethylformamide | Varies |

| Oxidation | Potassium permanganate | Varies |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated various derivatives of this compound against different cancer cell lines. It was found that certain modifications significantly enhanced anticancer activity compared to the parent compound. For example, one derivative showed an IC50 value of 0.65 µM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Material Applications

Research into the use of this compound in organic semiconductors revealed that films made from it exhibited excellent charge transport properties. This makes it a promising candidate for use in next-generation LED technology.

Wirkmechanismus

The mechanism of action of 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole

- 5-(1-Chloroethyl)-3-phenyl-1,2,4-thiadiazole

- 5-(1-Chloroethyl)-3-phenyl-1,2,4-triazole

Uniqueness

5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both a chloroethyl group and a phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to other oxadiazole derivatives. The presence of the chloroethyl group allows for targeted chemical modifications, making it a versatile compound for various applications.

Biologische Aktivität

5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is known for its pharmacological versatility. Compounds containing this moiety have been reported to exhibit a wide range of biological activities including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antidiabetic

Research indicates that modifications to the oxadiazole structure can significantly influence its biological efficacy and selectivity towards various targets.

Studies have shown that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cells through various mechanisms. For instance, some compounds have been found to increase the expression of pro-apoptotic proteins such as p53 and activate caspases, leading to programmed cell death. The compound this compound specifically has demonstrated significant cytotoxicity against several cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity Testing :

- The compound was evaluated against human cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia). It exhibited IC values in the micromolar range, suggesting potent anticancer activity.

- In comparative studies, it was noted that this compound showed greater cytotoxicity than standard chemotherapeutics like doxorubicin in certain contexts .

- Apoptotic Induction :

- Molecular Docking Studies :

Comparative Biological Activity

| Compound | Cell Line Tested | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.65 | Apoptosis induction |

| Doxorubicin | MCF-7 | 2.41 | DNA intercalation |

| Compound A | U-937 | 0.75 | Caspase activation |

Additional Biological Activities

Beyond its anticancer properties, this compound has also been explored for other biological activities:

Eigenschaften

IUPAC Name |

5-(1-chloroethyl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWPNBHEEVRYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90550009 | |

| Record name | 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90772-88-6 | |

| Record name | 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.